
4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclopentanecarbonyl group and a trifluoromethyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Togni’s reagents, which exhibit exceptional reactivities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and cyclopentanecarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
科学的研究の応用
4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 4-(Cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the cyclopentanecarbonyl group contributes to its overall chemical behavior .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the cyclopentanecarbonyl group.
4-Cyanobenzotrifluoride: Another related compound with a trifluoromethyl group attached to a benzonitrile core.
特性
分子式 |
C14H12F3NO |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
4-(cyclopentanecarbonyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-7-10(5-6-11(12)8-18)13(19)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChIキー |
FXVDILQDIRDKSB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
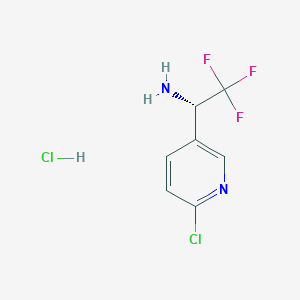
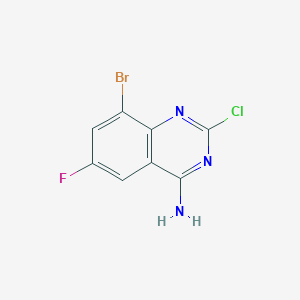
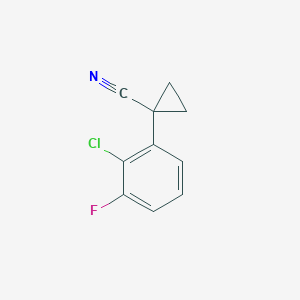
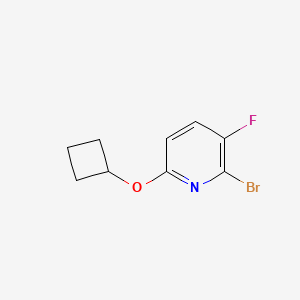
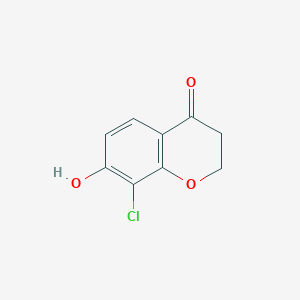
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
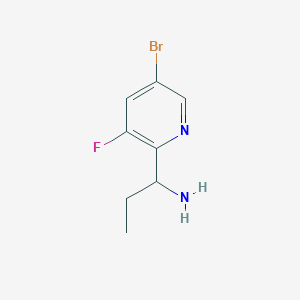
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
